Thieno[2,3-c]pyridine-4-sulfonyl chloride
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Overview
Description
Thieno[2,3-c]pyridine-4-sulfonyl chloride is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring.
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-4-sulfonyl chloride is a compound that has been studied for its potential as a kinase inhibitor . Kinases are proteins that play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, the kinases, by mimicking ATP, the molecule that kinases usually bind to. This prevents the kinases from performing their normal function, thereby inhibiting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of kinases disrupts the signaling pathways they are involved in. This can have various downstream effects depending on the specific pathway and cell type. For example, it can lead to the inhibition of cell growth and proliferation, which is why kinase inhibitors are often studied for their potential as cancer therapeutics .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinases it inhibits and the signaling pathways these kinases are involved in. For example, if the inhibited kinases are involved in cell growth and proliferation, the result could be a decrease in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the thieno[2,3-c]pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Thieno[2,3-c]pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in similar applications.
Thieno[3,4-b]pyridine: Shares structural similarities and is used in the synthesis of bioactive molecules.
Uniqueness: Thieno[2,3-c]pyridine-4-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
thieno[2,3-c]pyridine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-4-9-3-6-5(7)1-2-12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSPXIKGVGKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CC(=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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